3-(3-Methylcyclohexyl)propanal
Description
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-(3-methylcyclohexyl)propanal |
InChI |
InChI=1S/C10H18O/c1-9-4-2-5-10(8-9)6-3-7-11/h7,9-10H,2-6,8H2,1H3 |
InChI Key |
VKHXHRZSJCTHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CCC=O |
Origin of Product |
United States |
Scientific Research Applications
Fragrance Industry
The primary application of 3-(3-Methylcyclohexyl)propanal lies in its use as a fragrance compound. It is characterized by a strong odor profile, making it suitable for incorporation into perfumes and scented products.
- Fragrance Properties : The compound has been identified as an effective malodor counteractant, particularly against unpleasant bathroom odors . Its incorporation into perfumery can enhance the overall scent profile and mask undesirable smells.
- Synthesis and Formulation : The compound can be synthesized through established chemical procedures involving the hydrogenation of substituted benzene derivatives . It is typically used at concentrations ranging from 10 ppm to 20% by weight in various products, depending on the desired intensity of fragrance .
Antimicrobial and Antibacterial Applications
Research indicates that this compound exhibits antibacterial properties, making it a candidate for inclusion in personal care products and household cleaners.
- Antibacterial Activity : The compound has demonstrated effectiveness against common bacteria such as Staphylococcus aureus, which is significant for developing antibacterial fragrances . This property allows for its use in products aimed at reducing microbial contamination.
Insect Repellency
Another intriguing application of this compound is its potential as an insect repellent.
- Repellent Efficacy : The compound has been noted for its effectiveness against mosquitoes and ants, suggesting that it could be utilized in formulating insect repellent products . This property could be particularly beneficial in developing eco-friendly pest control solutions.
Case Studies and Research Findings
Several studies have investigated the properties and applications of this compound:
- Sorption Studies : While not directly related to this compound, research on similar compounds has highlighted the importance of understanding their behavior in various environments. For instance, studies on related cyclohexane derivatives have shown their interactions with polymer materials used in water infrastructure, which can inform safety assessments for products containing these compounds .
- Fragrance Formulation Research : A comprehensive examination of fragrance compounds including this compound has been conducted to explore their stability and olfactory characteristics when combined with other ingredients . These studies provide insights into optimizing formulations for consumer products.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural analogs of 3-(3-Methylcyclohexyl)propanal, highlighting substituent effects on properties:
Enzyme Binding and Bioactivity
Odor Profiles in Perfumery
- Cyclohexenyl Propanals: Derivatives like 3-[(5S)-5-isopropyl-2-methylcyclohexen-1-yl]propanal exhibit "green, floral, and ozone-like" notes, attributed to the unsaturated ring and substituent stereochemistry .
- This compound: The saturated cyclohexane ring may impart a milder, woody-green odor profile, differing from the sharper notes of cyclohexenyl analogs.
Atmospheric and Physical Stability
- Propanal vs. Acetone : Propanal derivatives show slower atmospheric degradation than acetone, with substituents like cyclohexyl likely reducing volatility and extending environmental persistence .
- Safety Considerations : 3-(Cyclohex-3-en-1-yl)propanal is flagged for industrial use only due to instability (e.g., unsaturated bonds) . The saturated 3-methylcyclohexyl analog may offer improved stability but requires similar safety protocols.
Q & A
Q. What are the recommended synthetic routes for 3-(3-Methylcyclohexyl)propanal, and how do reaction conditions influence yield?
The synthesis of this compound can be adapted from methods used for structurally related aldehydes. For example:
- Hydroformylation : Catalytic hydroformylation of 3-methylcyclohexene using Rh or Co catalysts under syngas (CO/H₂) can yield branched aldehydes. Optimizing pressure (10–30 bar) and temperature (80–120°C) is critical to minimize side products like alkanes or alcohols .
- Oxidation of Alcohols : Oxidation of 3-(3-methylcyclohexyl)propanol with pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO) avoids over-oxidation to carboxylic acids. Solvent choice (e.g., CH₂Cl₂) and low temperatures (−78°C to 0°C) improve selectivity .
- Grignard Addition : Reaction of 3-methylcyclohexylmagnesium bromide with acrolein, followed by careful quenching, can yield the target aldehyde. Anhydrous conditions and inert atmospheres (N₂/Ar) are essential to prevent side reactions .
Q. How should researchers characterize this compound to confirm purity and structural integrity?
- Spectroscopy :
- Chromatography :
- Elemental Analysis : Confirm C, H, and O content within ±0.3% of theoretical values.
Q. What safety protocols are critical when handling this compound in the lab?
- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile aldehydes.
- PPE : Wear nitrile gloves and safety goggles; aldehydes can cause skin/eye irritation.
- Storage : Keep in amber bottles under N₂ at −20°C to prevent oxidation. Avoid contact with strong oxidizers (e.g., HNO₃) .
Advanced Research Questions
Q. How do stereochemical variations in the cyclohexyl ring affect the reactivity of this compound?
- Conformational Analysis : Use DFT calculations (e.g., Gaussian) to model chair vs. boat conformations of the cyclohexyl ring. Axial vs. equatorial positioning of the methyl group alters steric hindrance, impacting nucleophilic addition rates at the aldehyde .
- Experimental Validation : Compare reaction kinetics of cis/trans isomers (if resolvable) in Diels-Alder or aldol reactions. Chiral HPLC or NOESY NMR can differentiate stereoisomers .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Reproducibility Checks : Repeat measurements under standardized conditions (solvent, temperature, concentration). For NMR, use deuterated solvents (CDCl₃) and internal standards (TMS).
- Impurity Profiling : LC-MS or HS-GC can detect trace byproducts (e.g., carboxylic acids from over-oxidation) that skew data .
- Collaborative Validation : Cross-reference with independent labs or databases like PubChem to reconcile discrepancies .
Q. What strategies optimize the use of this compound in multi-step organic syntheses?
- Protection/Deprotection : Convert the aldehyde to a stable acetal (e.g., using ethylene glycol/H⁺) during harsh reactions (e.g., Grignard additions). Deprotect with aqueous HCl post-synthesis .
- Catalytic Asymmetric Reactions : Employ organocatalysts (e.g., proline derivatives) for enantioselective aldol condensations. Monitor ee (%) via chiral columns .
Q. What computational tools predict the environmental or metabolic fate of this compound?
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and toxicity (e.g., LC₅₀ for aquatic organisms).
- Docking Studies : Simulate interactions with enzymes (e.g., aldehyde dehydrogenases) to predict metabolic pathways. Tools like AutoDock Vina provide binding affinity insights .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
